molecular formula C10H17NO5 B11989134 Diethyl propanamidopropanedioate CAS No. 88744-16-5

Diethyl propanamidopropanedioate

Cat. No.: B11989134
CAS No.: 88744-16-5
M. Wt: 231.25 g/mol
InChI Key: FDEDTSWJULBKKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl propanamidopropanedioate, also known as diethyl malonate, is an organic compound with the formula C7H12O4. It is a diester of malonic acid and is commonly used in organic synthesis due to its reactivity and versatility. This compound is a colorless, oily liquid with a mild odor and is soluble in most organic solvents.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl propanamidopropanedioate is typically synthesized through the esterification of malonic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction proceeds as follows:

Malonic acid+2EthanolH2SO4Diethyl propanamidopropanedioate+Water\text{Malonic acid} + 2 \text{Ethanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{Water} Malonic acid+2EthanolH2​SO4​​Diethyl propanamidopropanedioate+Water

The reaction mixture is heated under reflux, and the water formed is continuously removed to drive the reaction to completion.

Industrial Production Methods

In industrial settings, this compound is produced on a larger scale using similar esterification processes. The reaction conditions are optimized to maximize yield and purity, often involving continuous removal of water and the use of excess ethanol to ensure complete conversion of malonic acid.

Chemical Reactions Analysis

Types of Reactions

Diethyl propanamidopropanedioate undergoes various chemical reactions, including:

    Alkylation: The compound can be alkylated at the alpha position using alkyl halides in the presence of a strong base such as sodium ethoxide.

    Hydrolysis: It can be hydrolyzed to malonic acid and ethanol under acidic or basic conditions.

    Decarboxylation: Upon heating, it can undergo decarboxylation to form acetic acid and ethanol.

Common Reagents and Conditions

    Alkylation: Sodium ethoxide in ethanol is commonly used as the base, and alkyl halides serve as the alkylating agents.

    Hydrolysis: Hydrochloric acid or sodium hydroxide can be used to hydrolyze the ester bonds.

    Decarboxylation: Heating the compound in the presence of a strong acid or base facilitates the decarboxylation process.

Major Products Formed

    Alkylation: Alkylated malonic esters.

    Hydrolysis: Malonic acid and ethanol.

    Decarboxylation: Acetic acid and ethanol.

Scientific Research Applications

Diethyl propanamidopropanedioate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of barbiturates, vitamins, and other pharmaceuticals.

    Biology: It serves as a precursor in the synthesis of biologically active compounds.

    Medicine: It is used in the preparation of various drugs and therapeutic agents.

    Industry: It is employed in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of diethyl propanamidopropanedioate in chemical reactions involves the formation of enolate ions. The compound’s alpha-hydrogens are relatively acidic due to the presence of two electron-withdrawing ester groups. When treated with a strong base, the alpha-hydrogens are deprotonated to form enolate ions, which can then participate in nucleophilic substitution or addition reactions.

Comparison with Similar Compounds

Similar Compounds

    Diethyl malonate: Another name for diethyl propanamidopropanedioate, commonly used in similar reactions.

    Ethyl acetoacetate: A similar compound used in the synthesis of various organic compounds.

    Malonic acid: The parent compound of this compound, used in similar synthetic applications.

Uniqueness

This compound is unique due to its dual ester functionality, which makes it highly reactive and versatile in organic synthesis. Its ability to form enolate ions readily allows for a wide range of chemical transformations, making it a valuable compound in both research and industrial applications.

Properties

CAS No.

88744-16-5

Molecular Formula

C10H17NO5

Molecular Weight

231.25 g/mol

IUPAC Name

diethyl 2-(propanoylamino)propanedioate

InChI

InChI=1S/C10H17NO5/c1-4-7(12)11-8(9(13)15-5-2)10(14)16-6-3/h8H,4-6H2,1-3H3,(H,11,12)

InChI Key

FDEDTSWJULBKKT-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC(C(=O)OCC)C(=O)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.